molecular formula C7H16N2 B12973487 (4,4-Dimethylpyrrolidin-3-yl)methanamine

(4,4-Dimethylpyrrolidin-3-yl)methanamine

Cat. No.: B12973487
M. Wt: 128.22 g/mol
InChI Key: YTNNHLLAJGNGCE-UHFFFAOYSA-N
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Description

(4,4-Dimethylpyrrolidin-3-yl)methanamine is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with two methyl groups at the 4-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Dimethylpyrrolidin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of a suitable aldehyde or ketone precursor.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

(4,4-Dimethylpyrrolidin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethylpyrrolidin-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (4-Methylpyrrolidin-3-yl)methanamine: Similar structure but with only one methyl group.

    (4,4-Dimethylpyrrolidine): Lacks the methanamine group.

    (3-Methylpyrrolidin-4-yl)methanamine: Different substitution pattern on the pyrrolidine ring.

Uniqueness: (4,4-Dimethylpyrrolidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(4,4-dimethylpyrrolidin-3-yl)methanamine

InChI

InChI=1S/C7H16N2/c1-7(2)5-9-4-6(7)3-8/h6,9H,3-5,8H2,1-2H3

InChI Key

YTNNHLLAJGNGCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1CN)C

Origin of Product

United States

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